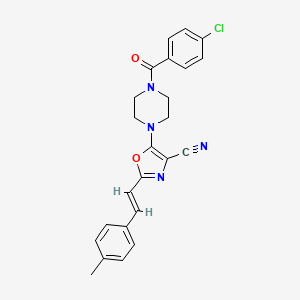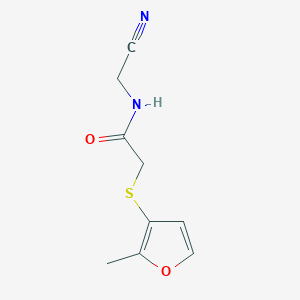
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide, also known as DMTB, is a thiazole-based compound that has been widely used in scientific research. DMTB has shown promising results in various studies, making it an important compound in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide and its derivatives have shown significant promise in anticancer research. For instance, a series of thiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have exhibited moderate to excellent anticancer activities, with some derivatives showing higher anticancer activities than reference drugs like etoposide. The effectiveness of these compounds has been tested against breast, lung, colon, and ovarian cancer cell lines, indicating their potential as broad-spectrum anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Thiazole and benzamide derivatives have also been explored for their antimicrobial and antifungal properties. Novel compounds synthesized from thiazole scaffolds have demonstrated low to moderate antifungal activity, highlighting their potential in treating fungal infections. Such studies expand the application of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives beyond oncology into infectious diseases, providing a new avenue for the development of antimicrobial and antifungal therapies (Saeed et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazole and benzamide derivatives form a critical component of research into their applications. Studies focusing on the microwave-assisted synthesis of these compounds have shown efficient and cleaner methods compared to traditional synthesis techniques. Such advancements in synthesis methods not only streamline the production of these compounds but also contribute to a better understanding of their structures through various analytical techniques. This foundational knowledge is crucial for the further development and optimization of these compounds for various scientific applications (Saeed, 2009).
Anticorrosive Properties
In addition to biomedical applications, thiazole and benzamide derivatives have shown potential in the field of materials science, particularly as anticorrosive agents. Studies have demonstrated that certain derivatives can significantly inhibit the corrosion of metals, such as steel, in acidic environments. This property could be incredibly beneficial for protecting infrastructure and machinery in industrial settings, opening up new research avenues in the development of more durable and long-lasting materials (Hu et al., 2016).
Propiedades
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBYMJYLQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)



![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)


